3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
Description
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is a bicyclic monoterpene derivative featuring a rigid norbornane skeleton substituted with a methyl group at position 3 and an allyl (prop-2-en-1-yl) group at position 1. The bicyclo[2.2.1]heptane core is a privileged scaffold in medicinal chemistry and materials science due to its inherent stability, stereochemical versatility, and presence in bioactive natural products such as camphor and santalols .
Properties
CAS No. |
403483-12-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
3-methyl-1-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-3-5-11-6-4-10(8-11)9(2)7-11/h3,9-10H,1,4-8H2,2H3 |
InChI Key |
PMDVDKOTSRAKLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCC1C2)CC=C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Reaction Strategy
The foundational approach involves a [4+2] cycloaddition between cyclopentadiene and propylene derivatives. Key findings from industrial patents demonstrate:
- Reactants :
- Conditions :
This reaction yields a bicyclo[2.2.1]heptene intermediate with methyl and allyl substituents, which requires subsequent isomerization for structural refinement.
Isomerization Optimization
Post-cycloaddition isomerization adjusts bridgehead substituent positions:
| Catalyst Type | Temperature Range | Product Distribution |
|---|---|---|
| Strong Brønsted acid | 20–150°C | 85–90% 2-methylene derivatives |
| Medium-strength acid | 150–250°C | Mixed isomers |
| Weak acid/thermal | 250–400°C | Thermodynamic control products |
Patent data indicates that 2-methylene-3-methylbicyclo[2.2.1]heptane forms preferentially under strong acidic conditions, while thermal isomerization favors 1-allyl-3-methyl configurations.
One-Pot Synthesis Innovation
Recent advancements enable concurrent Diels-Alder reaction and isomerization:
- Key Advantages :
- Critical Parameters :
- Catalyst: Dual-function H-beta zeolite
- Pressure: Autogenous (5–15 bar)
- Residence time: 2–4 hours
Structural Characterization Data
While specific NMR data for 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane remains unpublished, analogous compounds show:
- Bridgehead protons: δ 1.2–1.8 ppm (multiplet)
- Allylic CH₂: δ 2.1–2.3 ppm
- Vinyl protons: δ 4.6–5.1 ppm
Industrial-Scale Considerations
- Feedstock Economics :
- Purity Standards :
- Pharmaceutical grade: >99.5% (HPLC)
- Industrial grade: >95% (GC-FID)
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- has been studied for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptane, 3-methyl-1-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and function. The pathways involved in these interactions are often studied to understand the compound’s biological and chemical properties.
Comparison with Similar Compounds
Structural and Functional Group Variations
Bicyclo[2.2.1]heptane derivatives differ primarily in substituent type, position, and stereochemistry, which dictate their physicochemical and biological properties. Key analogs include:
Table 1: Structural Comparison of Bicyclo[2.2.1]heptane Derivatives
Key Observations :
- Allyl vs.
- Carboxylic Acid Derivatives : The presence of a carboxylic acid (e.g., AC1L3EBK) enhances polarity and hydrogen-bonding capacity, making it suitable as a pharmaceutical intermediate .
Stability and Reactivity
- Thermal Stability : Bicyclo[2.2.1]heptane derivatives are generally stable due to their rigid framework. Theoretical studies predict that nitro-functionalized analogs exhibit high heat of formation (HOF) and detonation velocities (~9,000 m/s), though the target compound’s allyl group may reduce stability compared to saturated analogs .
- Strain Energy : Bridgehead substituents influence strain. For instance, carbonium ions at bicyclo[2.2.1]heptane bridgeheads exhibit higher strain (~22.5 kcal/mol) than bicyclo[2.2.2]octane derivatives, affecting reaction pathways .
- Radical Reactivity : The allyl group in the target compound may participate in radical chain reactions, contrasting with halogenated derivatives, which favor ionic mechanisms .
Biological Activity
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane, also known as β-santalene, is a bicyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H24
- Molecular Weight : 204.3511 g/mol
- CAS Number : 511-59-1
- IUPAC Name : 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
The compound features a bicyclic structure that contributes to its unique biological properties.
1. Antiproliferative Effects
Research indicates that β-santalene exhibits significant antiproliferative activity against various cancer cell lines. It induces apoptosis through several mechanisms:
- Cell Cycle Arrest : It affects the cyclin-dependent kinases, leading to cell cycle arrest in the G0/G1 phase.
- DNA Damage Repair : β-santalene enhances the expression of DNA repair proteins and induces PARP cleavage, which is crucial for maintaining genomic stability .
| Mechanism of Action | Effect |
|---|---|
| Induction of apoptosis | Increased caspase activity |
| Modulation of cell cycle | Arrest in G0/G1 phase |
| Enhancement of DNA repair | Upregulation of repair proteins |
2. Anti-inflammatory Properties
β-Santalene has demonstrated anti-inflammatory effects by modulating key signaling pathways:
- NF-κB Pathway : It inhibits NF-κB activation, reducing the expression of pro-inflammatory cytokines like IL-6 and TNF-alpha.
- Cytokine Production : The compound significantly decreases the secretion of inflammatory mediators such as iNOS and COX-2 .
| Inflammatory Mediator | Effect |
|---|---|
| IL-6 | Decreased secretion |
| TNF-alpha | Reduced expression |
| COX-2 | Inhibition |
3. Antioxidant Activity
Studies have shown that β-santalene possesses antioxidant properties, which help mitigate oxidative stress:
- Reactive Oxygen Species (ROS) Reduction : The compound effectively reduces ROS levels in cellular models.
- Enzyme Modulation : It enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase .
| Antioxidant Mechanism | Effect |
|---|---|
| ROS Reduction | Significant decrease in cellular oxidative stress |
| Enzyme Activity | Increased SOD and catalase levels |
4. Analgesic Effects
β-Santalene has been evaluated for its analgesic properties in animal models:
- Pain Relief Mechanism : It interacts with opioid receptors, providing pain relief similar to conventional analgesics.
Case Study 1: Anticancer Activity
A study conducted on human melanoma cells demonstrated that treatment with β-santalene led to a significant reduction in cell viability (up to 70% at higher concentrations). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Anti-inflammatory Response
In a murine model of arthritis, β-santalene administration resulted in reduced joint swelling and inflammation markers compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
